N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-[({[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-[({[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE is a complex organic compound that features a thiadiazole ring, a pyrazole ring, and a benzenesulfonamide group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-[({[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the thiadiazole and pyrazole intermediates, followed by their coupling with the benzenesulfonamide moiety under specific reaction conditions such as temperature, solvent, and catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-[({[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its unique structure and biological activity.
Industry: Applications in materials science, such as the development of new polymers or catalysts.
Mechanism of Action
The mechanism of action of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-[({[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE depends on its interaction with molecular targets and pathways. This may involve binding to specific enzymes or receptors, inhibiting or activating certain biochemical pathways, and inducing cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-AMINOBENZENESULFONAMIDE: Similar structure but lacks the pyrazole moiety.
4-IODO-1-METHYL-1H-PYRAZOL-3-YL)-4-AMINOBENZENESULFONAMIDE: Similar structure but lacks the thiadiazole moiety.
Uniqueness
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-[({[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
Molecular Formula |
C16H16IN7O3S3 |
---|---|
Molecular Weight |
577.5g/mol |
IUPAC Name |
N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-4-iodo-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H16IN7O3S3/c1-3-12-20-21-16(29-12)23-30(26,27)10-6-4-9(5-7-10)18-15(28)19-14(25)13-11(17)8-24(2)22-13/h4-8H,3H2,1-2H3,(H,21,23)(H2,18,19,25,28) |
InChI Key |
YDPKYEQEUCOJKL-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=NN(C=C3I)C |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=NN(C=C3I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.